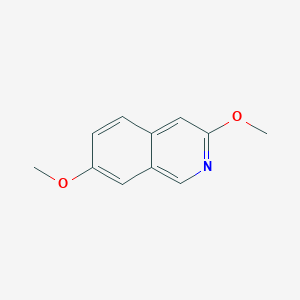
6-methoxy-N,1-dimethyl-1H-indol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N,1-dimethyl-1H-indol-2-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N,1-dimethyl-1H-indol-2-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the indole ring . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and a suitable ketone or aldehyde.
Another method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the dimethylamine group on the indole ring . This reaction typically requires reflux conditions and careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Fischer indole synthesis, optimized for high yield and purity. The process would include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-N,1-dimethyl-1H-indol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives of the original compound .
Aplicaciones Científicas De Investigación
6-methoxy-N,1-dimethyl-1H-indol-2-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-methoxy-N,1-dimethyl-1H-indol-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and other physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another indole derivative with similar structural features but different biological activity.
N,N-dimethyltryptamine (DMT): A well-known hallucinogenic compound with a similar indole structure but lacking the methoxy group.
Uniqueness
6-methoxy-N,1-dimethyl-1H-indol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6th position and the dimethylamine group at the 1st position differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Propiedades
Fórmula molecular |
C11H14N2O |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-methoxy-N,1-dimethylindol-2-amine |
InChI |
InChI=1S/C11H14N2O/c1-12-11-6-8-4-5-9(14-3)7-10(8)13(11)2/h4-7,12H,1-3H3 |
Clave InChI |
ZRGGMZBKXFNWKO-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=C(N1C)C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


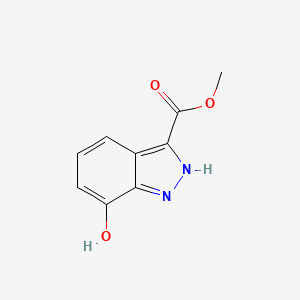




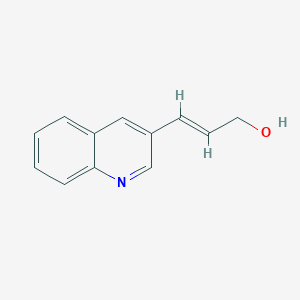
![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
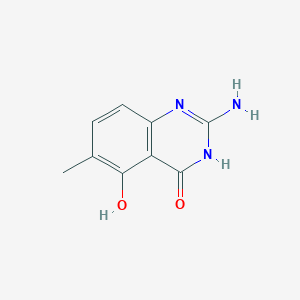
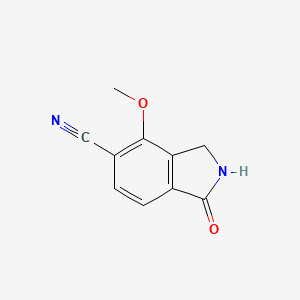

![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)

